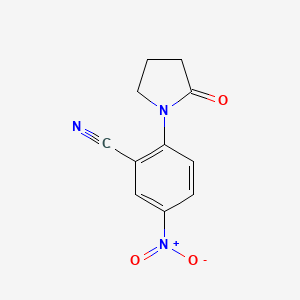

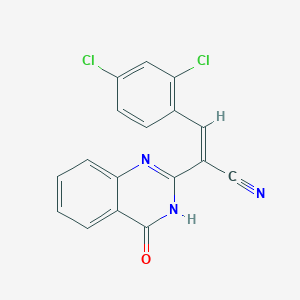

5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ニトロ-2-(2-オキソピロリジン-1-イル)ベンゾニトリル: は、ニトロ基、ピロリジノン環、およびベンゾニトリル部分の存在を特徴とする化学化合物です。

2. 製法

合成経路と反応条件: 5-ニトロ-2-(2-オキソピロリジン-1-イル)ベンゾニトリルの合成は、通常、2-(2-オキソピロリジン-1-イル)ベンゾニトリルのニトロ化を伴います。ニトロ化プロセスは、制御された温度条件下で、濃硝酸と硫酸の混合物を使用して行うことができます。この反応は発熱反応であり、生成物の分解を防ぐために慎重な監視が必要です。

工業的生産方法: 工業的な設定では、5-ニトロ-2-(2-オキソピロリジン-1-イル)ベンゾニトリルの生産には、一貫した品質と収率を確保するために、連続フロー反応器が使用される場合があります。自動化システムの使用により、反応パラメータを正確に制御でき、副反応のリスクを最小限に抑え、効率を最大化できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile typically involves the nitration of 2-(2-oxopyrrolidin-1-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

化学反応の分析

反応の種類:

酸化: 5-ニトロ-2-(2-オキソピロリジン-1-イル)ベンゾニトリルのニトロ基は、還元されてアミノ誘導体を形成することができます。

還元: この化合物は、パラジウム触媒の存在下で水素ガスなどの試薬を使用して還元することができます。

置換: ベンゾニトリル部分は、求核置換反応に関与し、さまざまな置換誘導体の形成につながります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムを酸化剤として使用できます。

還元: パラジウム担持炭素(Pd/C)を触媒とした水素ガス。

置換: ジメチルスルホキシド(DMSO)などの非プロトン性溶媒中で、水素化ナトリウム(NaH)またはtert-ブトキシドカリウム(KOtBu)。

生成される主要な生成物:

アミノ誘導体: 還元反応から。

置換ベンゾニトリル: 求核置換反応から。

科学的研究の応用

化学: 5-ニトロ-2-(2-オキソピロリジン-1-イル)ベンゾニトリルは、さまざまな有機化合物の合成における中間体として使用されます。そのユニークな構造は、新しい材料や医薬品の開発における貴重な構成要素となっています。

生物学: 生物学的研究では、この化合物は、生体高分子との潜在的な相互作用について研究されています。これは、酵素機構とタンパク質-リガンド相互作用を調査するためのプローブとして役立ちます。

医学: この化合物の誘導体は、その潜在的な治療的特性について調査されています。抗菌剤、抗癌剤、および抗炎症剤としての有効性を評価するための研究が進行中です。

産業: 産業部門では、5-ニトロ-2-(2-オキソピロリジン-1-イル)ベンゾニトリルは、特殊化学品や先端材料の製造に使用されています。その安定性と反応性は、コーティングやポリマーを含むさまざまな用途に適しています。

作用機序

5-ニトロ-2-(2-オキソピロリジン-1-イル)ベンゾニトリルの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基は還元されて、細胞成分と相互作用する反応性中間体を形成することができます。これらの相互作用は、酵素活性の阻害または細胞プロセスの破壊につながることがあり、化合物の生物学的効果に貢献します。

6. 類似の化合物との比較

類似の化合物:

- 2-(2-オキソピロリジン-1-イル)ベンゾニトリル

- 5-ニトロ-2-(ピペリジン-1-イル)ベンゾニトリル

- ピラセタム

比較: 5-ニトロ-2-(2-オキソピロリジン-1-イル)ベンゾニトリルは、ニトロ基とピロリジノン環の両方の存在によりユニークです。この組み合わせは、その類似体と比較して、明確な化学的および生物学的特性を付与します。たとえば、ニトロ基は反応性を高め、ピロリジノン環は安定性と生物学的標的との相互作用に貢献します。

類似化合物との比較

- 2-(2-oxopyrrolidin-1-yl)benzonitrile

- 5-Nitro-2-(piperidin-1-yl)benzonitrile

- Piracetam

Comparison: 5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile is unique due to the presence of both a nitro group and a pyrrolidinone ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the nitro group enhances its reactivity, while the pyrrolidinone ring contributes to its stability and interaction with biological targets.

特性

分子式 |

C11H9N3O3 |

|---|---|

分子量 |

231.21 g/mol |

IUPAC名 |

5-nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile |

InChI |

InChI=1S/C11H9N3O3/c12-7-8-6-9(14(16)17)3-4-10(8)13-5-1-2-11(13)15/h3-4,6H,1-2,5H2 |

InChIキー |

GPCGAZCPAAVTIB-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11647683.png)

![2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B11647706.png)

![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647711.png)

![3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11647726.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11647728.png)

![1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11647733.png)

![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647745.png)

![(5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11647748.png)

![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647753.png)

![2-[2-Oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B11647759.png)